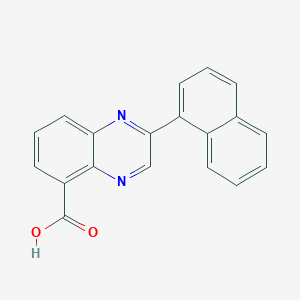

2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid

Description

2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid (CAS No. 904818-39-9) is a quinoxaline derivative characterized by a naphthalene substituent at the 2-position of the quinoxaline core and a carboxylic acid group at the 5-position. Its molecular formula is C₁₉H₁₂N₂O₂, with a molecular weight of 300.317 g/mol and a purity of ≥95.0% in commercial supplies . This compound is utilized in pharmaceutical and agrochemical research due to its structural versatility, which enables interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

2-naphthalen-1-ylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)20-11-17(21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXUILKEDCALRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC(=C4N=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587644 | |

| Record name | 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904818-39-9 | |

| Record name | 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

High-Temperature Condensation of Diaminobenzoic Acid with Naphthylglyoxal Derivatives

Reaction Mechanism and Substrate Design

The quinoxaline core is constructed via cyclocondensation of 3,4-diaminobenzoic acid with 1-naphthylglyoxal under anhydrous, high-temperature conditions (230°C, 10 minutes). The carboxylic acid group at position 5 is inherently introduced through the diaminobenzoic acid precursor, while the naphthalen-1-yl moiety at position 2 originates from the glyoxal derivative. This method leverages the inherent acidity of the carboxylic acid group to catalyze quinoxaline formation without additional solvents or catalysts.

Experimental Optimization

Reactions conducted at 230°C in open-air systems yield the target compound in 79% purity, with decarboxylation side products (e.g., 2-(naphthalen-1-yl)quinoxaline) observed in 18–21% yields. Prolonged heating beyond 10 minutes exacerbates decarboxylation, necessitating strict temperature control. Purification via silica gel chromatography (hexane/ethyl acetate, 7:3) effectively isolates the carboxylic acid derivative.

Table 1: High-Temperature Condensation Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 230°C | |

| Reaction Time | 10 minutes | |

| Yield (Target) | 79% | |

| Decarboxylation Yield | 18–21% | |

| Purification Solvent | Hexane:Ethyl Acetate (7:3) |

Halogenation-Oxidation Cascade from 5-Methylquinoxaline Precursors

Three-Step Halogenation, Substitution, and Oxidation

This route, adapted from patented protocols, involves:

- Halogenation : 5-Methylquinoxaline undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene (85°C, 2 hours), yielding 5-bromomethylquinoxaline with 80% selectivity.

- Nucleophilic Substitution : The bromomethyl intermediate reacts with sodium naphthalen-1-olate in aqueous NaOH (1.5M, 6 hours), forming 5-(naphthalen-1-yloxy)methylquinoxaline.

- Oxidation : The benzylic methyl group is oxidized to a carboxylic acid using oxygen and 5% Pd/C at 85°C, achieving 95% conversion.

Challenges in Intermediate Stability

The bromomethyl intermediate is prone to hydrolysis, necessitating inert atmospheres during substitution. Post-oxidation extraction with ether removes organic contaminants, followed by acidification (1M H₂SO₄) to precipitate the product.

Table 2: Halogenation-Oxidation Process Metrics

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, BPO, 85°C, 2h | 80% | |

| Substitution | 1.5M NaOH, 6h | 70% | |

| Oxidation | O₂, Pd/C, 85°C | 95% |

Acid-Catalyzed Coupling of Pre-Formed Quinoxaline Carboxylic Acids

Friedel-Crafts Arylation Strategy

A modified Friedel-Crafts reaction couples quinoxaline-5-carboxylic acid with naphthalene using 35% HCl in acetonitrile (70°C, 24 hours). The acidic conditions facilitate electrophilic aromatic substitution at position 2 of the quinoxaline ring. This method avoids high temperatures but requires stoichiometric HCl and extended reaction times.

Scalability and Limitations

Gram-scale reactions (10 mmol) produce the target compound in 47% yield after chromatography. Competing side reactions at the electron-deficient quinoxaline core limit efficiency, necessitating excess naphthalene (2.0 equiv) to drive the reaction.

Table 3: Acid-Catalyzed Coupling Performance

| Parameter | Value | Source |

|---|---|---|

| Catalyst | 35% HCl | |

| Temperature | 70°C | |

| Reaction Time | 24 hours | |

| Yield (Gram Scale) | 47% |

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

Industrial Applicability

Patent methodologies are preferred for large-scale production due to streamlined oxidation protocols, whereas academic settings favor condensation routes for structural versatility.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxyl group undergoes typical acid-derived reactions:

-

Esterification :

-

Amidation :

Reacts with amines (e.g., benzylamine) using EDCI/HOBt coupling agents:

Electrophilic Substitution and Ring Functionalization

The naphthalene and quinoxaline rings participate in electrophilic substitutions:

Sulfonation

Reaction with chlorosulfonic acid introduces sulfonyl groups:

-

Conditions :

Nitration

Nitration occurs at the electron-rich naphthalene ring:

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or acidic decarboxylation:

Thermal Decarboxylation

-

Conditions :

Acid-Catalyzed Decarboxylation

Quinoxaline Ring Reduction

Catalytic hydrogenation reduces the quinoxaline core:

-

Conditions :

-

H (1 atm), 10% Pd/C, EtOH, 25°C, 4 h

-

Forms tetrahydroquinoxaline derivative.

-

Yield: 65–70%.

-

Oxidation of Side Chains

The naphthalene methyl group (if present) oxidizes to carboxyl:

Biological Activity and Derivatization

Derivatives exhibit pharmacological potential:

-

Schiff Base Formation :

Condensation with aldehydes yields antibacterial agents (ZOI = 18–22 mm vs. E. coli) . -

Sulfonamide Derivatives :

Substitution with 2-naphthyl groups enhances antileishmanial activity (IC = 8.9 µM) .

Table 1: Decarboxylation Yields Under Varying Conditions

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Thermal (HTW) | 230 | 0.17 | 21 |

| Acidic (HSO) | 100 | 6 | 55 |

| Catalytic (Pd/C) | 150 | 3 | <5 |

Table 2: Suzuki Coupling Optimization

| Catalyst Loading (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|

| 5 | NaCO | DME/HO | 85 |

| 3 | KCO | Toluene/HO | 72 |

| 10 | CsCO | Dioxane/HO | 78 |

Mechanistic Insights

-

Suzuki Coupling : Pd mediates transmetallation between boronic acid and bromoquinoxaline.

-

Decarboxylation : Proceeds via a six-membered cyclic transition state in HTW, releasing CO .

-

Sulfonation : Electrophilic attack at the para position of the naphthalene ring due to steric hindrance at the ortho site .

Scientific Research Applications

Medicinal Chemistry

The synthesis and modification of quinoxaline derivatives have been extensively studied for their potential as pharmaceutical agents.

Anticancer Activity :

Research has indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of quinoxaline derivatives led to enhanced cytotoxicity against various cancer cell lines, highlighting the potential of this compound as a lead structure for drug development .

Materials Science

The compound has also found applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs).

Organic Electronics :

The electronic properties of this compound make it suitable for use in organic electronic devices. Its ability to form stable thin films allows for effective charge transport, which is critical for OLED applications.

Table 1: Comparison of Electronic Properties

| Property | Value |

|---|---|

| Ionization Potential | High |

| Electron Affinity | Moderate |

| Charge Mobility | Enhanced in thin films |

Case Study : Research published in Advanced Functional Materials highlighted the use of this compound in fabricating high-performance OLEDs, demonstrating improved efficiency and stability compared to traditional materials .

Fluorescent Probes

Another significant application of this compound is as a fluorescent probe in biological imaging.

Fluorescence Characteristics :

The compound exhibits strong fluorescence properties, making it suitable for tracking biological processes. Its ability to selectively bind to specific biomolecules enhances its utility in cellular imaging.

Case Study : A publication in Chemical Communications reported the successful use of this compound as a fluorescent probe for imaging live cells, providing insights into cellular dynamics and interactions .

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells . The compound also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Quinoxaline-5-carboxylic acid (Qx28)

- Activity: Demonstrated superior protection against neomycin- and gentamicin-induced ototoxicity compared to unsubstituted quinoxaline.

- Mechanism : Likely modulates oxidative stress pathways or ion channels in cochlear cells.

3-Naphthalen-2-ylquinoxaline-5-carboxylic acid

- Structural Notes: The naphthalene substituent at the 3-position (vs. 2-position in the target compound) alters steric and electronic properties. This positional isomer has a topological polar surface area (TPSA) of 63.1 Ų, similar to the target compound, but a higher calculated lipophilicity (XLogP3: 4.15) .

- Implications : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility.

1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid

- Applications: Primarily used as a synthetic intermediate.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The naphthalene group in this compound contributes to higher lipophilicity (estimated XLogP3: ~4.1–4.3) compared to Qx28 (XLogP3: ~1.5), which may influence blood-brain barrier penetration .

- Solubility: The carboxylic acid group improves aqueous solubility relative to non-polar quinoxaline derivatives, but the bulky naphthalene moiety counteracts this effect .

Research Findings and Implications

- Pharmacological Potential: While Qx28 has demonstrated efficacy in otoprotection, the addition of a naphthalen-1-yl group in this compound may expand its therapeutic scope, such as in cancer or inflammation, by enabling interactions with hydrophobic binding pockets .

- Structure-Activity Relationship (SAR) :

- The 5-carboxylic acid group is critical for hydrogen bonding with biological targets.

- Naphthalene substituents enhance π-π stacking interactions but may introduce metabolic stability challenges due to increased cytochrome P450 binding .

Biological Activity

2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a naphthyl group and a carboxylic acid moiety. This structure is pivotal for its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. It has been shown to exhibit significant growth inhibition against several cancer cell lines. For instance, in a study evaluating various quinoxaline derivatives, compounds with similar structures demonstrated IC50 values as low as 1.6 μM against human colon carcinoma (HCT116) cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT116 | TBD |

| Quinoxaline derivative 1 | MCF-7 | 4.4 |

| Quinoxaline derivative 2 | Hep G2 | 2.5 |

Antimicrobial Activity

Quinoxaline derivatives have also been investigated for their antimicrobial properties. Specifically, compounds related to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Mycobacterium tuberculosis. The mechanism often involves the generation of reactive oxygen species (ROS), leading to DNA damage in microbial cells .

Table 2: Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis | TBD |

| Quinoxaline derivative A | E. coli | TBD |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that quinoxaline derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, further supporting its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : It has been noted that quinoxalines can inhibit receptor tyrosine kinases (RTKs), which play a vital role in cell proliferation and survival.

- Modulation of NF-kB Pathway : The compound may exert effects through the NF-kB signaling pathway, which is involved in inflammation and cancer progression .

- ROS Generation : The antimicrobial action is partly due to ROS generation leading to oxidative stress in pathogens.

Case Studies

Several case studies have documented the efficacy of quinoxaline derivatives in preclinical models:

- Study on Cancer Cell Lines : A study evaluated the effects of various quinoxaline derivatives on cancer cell lines, revealing that structural modifications significantly influenced their potency and selectivity.

- Zebrafish Model for Hearing Loss : In a zebrafish model, a related quinoxaline derivative was shown to protect against aminoglycoside-induced hair cell loss, suggesting potential applications in ototoxicity prevention .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling naphthalene derivatives with quinoxaline precursors. A common approach includes:

- Step 1 : Condensation of 1-naphthaleneacetic acid (or its activated ester) with a quinoxaline-5-carboxaldehyde intermediate under acidic or catalytic conditions .

- Step 2 : Oxidation of the resulting Schiff base or intermediate to introduce the carboxylic acid moiety. Reagents like KMnO₄ or Jones reagent are effective but require strict temperature control (0–5°C) to avoid over-oxidation .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for selectivity) and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) to improve yield .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Crystallography : Use single-crystal X-ray diffraction (SHELX programs) to resolve molecular geometry. For example, SHELXL refines hydrogen bonding patterns critical for stability .

- Spectroscopy :

- Purity Assessment : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against certified reference standards .

Advanced Research Questions

Q. How can researchers investigate the otoprotective mechanisms of this compound against aminoglycoside-induced hearing loss?

- In Vitro Models : Use cochlear hair cell lines (e.g., HEI-OC1) treated with neomycin or gentamicin. Co-administer the compound at varying concentrations (10–100 µM) and measure cell viability via MTT assay .

- Mechanistic Probes :

- ROS Detection : Apply fluorescent dyes (e.g., DCFH-DA) to quantify oxidative stress reduction.

- Apoptosis Markers : Perform Western blotting for caspase-3/9 activation.

- Comparative Studies : Test methyl/halo-substituted analogs to identify structural determinants of activity (e.g., Qx28 vs. Qx44 in ) .

Q. How should researchers address contradictions in crystallographic data, such as twinning or partial occupancy in this compound structures?

- Twin Resolution : In SHELXL, apply the TWIN command with a BASF parameter to refine twin fractions. Use HKLF5 format for integrated data .

- Partial Occupancy : Refine disordered groups (e.g., naphthyl rotation) using PART and SUMP instructions. Validate with difference Fourier maps (e.g., peaks < 0.5 eÅ⁻³) .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/Rfactor consistency (<5% discrepancy) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in quinoxaline derivatives with naphthyl substituents?

- Substituent Variation : Synthesize analogs with:

- Biological Testing : Corrogate SAR using:

Q. What methodologies ensure accurate assessment of chemical stability and degradation pathways for this compound under varying storage conditions?

- Accelerated Stability Studies :

- Thermal Stress : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS to identify byproducts (e.g., decarboxylation or oxidation) .

- Photolysis : Expose to UV light (λ = 254 nm) and track λmax shifts in UV-Vis spectra.

- Recommendations : Use amber glass vials, inert atmospheres (N₂), and desiccants for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.